molecular formula C9H12ClNO2 B2560276 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride CAS No. 1989672-73-2

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride

Cat. No.: B2560276
CAS No.: 1989672-73-2
M. Wt: 201.65
InChI Key: GBLCUWMRWPEICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl It is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzoxazepine precursor with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylmethanol hydrochloride
  • 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

Comparison: Compared to these similar compounds, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is unique in its specific functional groups and chemical properties.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-8-1-2-9-7(5-8)6-10-3-4-12-9;/h1-2,5,10-11H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLCUWMRWPEICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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